Ethyl hexanoate-d11
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Overview
Description
Ethyl hexanoate-d11 is a deuterated compound with the molecular formula C8H5D11O2 and a molecular weight of 155.2792 . It is an isotopologue of ethyl hexanoate, where hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl hexanoate-d11 can be synthesized through the esterification of hexanoic acid with ethanol-d11. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysis. Enzymatic synthesis using lipases in a solvent-free system has been optimized to achieve high yields. The process parameters, such as temperature, enzyme dose, molar ratio of acid to alcohol, and agitation speed, are carefully controlled to maximize conversion rates .
Chemical Reactions Analysis
Types of Reactions: Ethyl hexanoate-d11 undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: Exchange of the alkoxy group of an ester with another alcohol.
Common Reagents and Conditions:
Esterification: Requires an acid catalyst (e.g., sulfuric acid) and heat.
Hydrolysis: Requires water and an acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Transesterification: Requires an alcohol and a catalyst (e.g., sodium methoxide).
Major Products Formed:
Esterification: this compound.
Hydrolysis: Hexanoic acid and ethanol-d11.
Transesterification: New ester and alcohol.
Scientific Research Applications
Ethyl hexanoate-d11 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Studied for its role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of flavors and fragrances, particularly in the food and beverage industry.
Mechanism of Action
The mechanism of action of ethyl hexanoate-d11 involves its interaction with various molecular targets and pathways. In enzymatic reactions, it acts as a substrate for esterases and lipases, undergoing hydrolysis to produce hexanoic acid and ethanol-d11. The deuterium atoms in the compound can influence reaction kinetics and provide insights into reaction mechanisms through isotope effects .
Comparison with Similar Compounds
Ethyl hexanoate-d11 can be compared with other similar compounds, such as:
Ethyl hexanoate: The non-deuterated version with similar chemical properties but different isotopic composition.
Ethyl butyrate: A shorter-chain ester with a fruity aroma, used in flavorings and fragrances.
Ethyl octanoate: A longer-chain ester with a similar structure but different physical and chemical properties.
The uniqueness of this compound lies in its deuterium content, which makes it valuable for research applications that require isotopic labeling .
Properties
Molecular Formula |
C8H16O2 |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i1D3,3D2,5D2,6D2,7D2 |
InChI Key |
SHZIWNPUGXLXDT-LELBNVJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Canonical SMILES |
CCCCCC(=O)OCC |
Origin of Product |
United States |
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